

theoretical studies on N,4-dimethylpyridin-3-amine

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Compound of Interest

Compound Name: **N,4-dimethylpyridin-3-amine**

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An In-depth Technical Guide to the Theoretical and Computational Investigation of **N,4-dimethylpyridin-3-amine**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of **N,4-dimethylpyridin-3-amine**, a substituted pyridine derivative of interest in medicinal chemistry and drug development. While extensive experimental and theoretical data for this specific molecule are not widely published, this document outlines the established computational methodologies used to predict its structural, spectroscopic, and electronic properties. By leveraging Density Functional Theory (DFT) and other quantum chemical methods, researchers can gain profound insights into the molecule's reactivity, stability, and potential as a pharmacological scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to the study of novel heterocyclic compounds.

Introduction to N,4-dimethylpyridin-3-amine and the Role of Theoretical Studies

N,4-dimethylpyridin-3-amine belongs to the vast family of pyridine derivatives, which are cornerstone structures in a multitude of pharmaceutical agents.^{[1][2]} The strategic placement of methyl and amino groups on the pyridine ring is expected to significantly influence its electronic

distribution, basicity, and intermolecular interaction capabilities. Understanding these properties at a molecular level is paramount for rational drug design.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, cost-effective, and time-efficient means to elucidate the intrinsic properties of molecules like **N,4-dimethylpyridin-3-amine** before undertaking extensive experimental synthesis and testing.^[3] Computational methods such as Density Functional Theory (DFT) can accurately predict molecular geometries, vibrational frequencies for spectroscopic analysis, and electronic properties that govern chemical reactivity.^{[3][4]}

This guide will detail the theoretical workflows for a comprehensive computational investigation of **N,4-dimethylpyridin-3-amine**, from initial structure optimization to the analysis of its frontier molecular orbitals and electrostatic potential.

Molecular Structure and Geometrical Optimization

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the minimum energy structure on the potential energy surface.

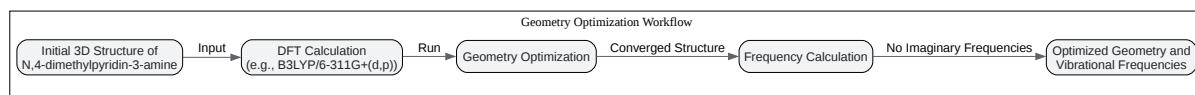
Computational Protocol for Geometry Optimization

A reliable method for geometry optimization involves using Density Functional Theory (DFT) with a suitable basis set. The B3LYP functional combined with the 6-311G+(d,p) basis set is a widely accepted level of theory for such calculations, providing a good balance between accuracy and computational cost for organic molecules.^{[1][5]}

Step-by-Step Protocol:

- Input Structure Generation: A plausible 3D structure of **N,4-dimethylpyridin-3-amine** is generated using molecular modeling software. The CAS number for this compound is 77862-24-9, and its molecular formula is C7H10N2 with a molecular weight of 122.17 g/mol .^{[6][7]}
- Computational Method Selection: The DFT method with the B3LYP functional and the 6-311G+(d,p) basis set is specified in the input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

- **Geometry Optimization:** The calculation is run to find the minimum energy conformation. The process is considered complete when the forces on the atoms and the energy change between successive steps fall below predefined convergence criteria.
- **Vibrational Frequency Analysis:** Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.



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Caption: Workflow for the geometry optimization and frequency analysis of **N,4-dimethylpyridin-3-amine**.

Predicted Structural Parameters

The output of the geometry optimization provides key structural data. While specific values for **N,4-dimethylpyridin-3-amine** require calculation, the expected results would be presented in a tabular format for clarity.

Parameter	Predicted Value (Å or °)
Bond Lengths (Å)	
C-C (ring)	Calculated Value
C-N (ring)	Calculated Value
C-N (amine)	Calculated Value
C-H	Calculated Value
N-H	Calculated Value
Bond Angles (°) **	
C-N-C (ring)	Calculated Value
C-C-N (ring)	Calculated Value
H-N-C	Calculated Value
Dihedral Angles (°) **	
C-C-N-C	Calculated Value

Theoretical Spectroscopic Analysis

Computational methods can predict various spectroscopic properties, providing valuable data for the experimental characterization of **N,4-dimethylpyridin-3-amine**.^{[8][9]}

Infrared (IR) Spectroscopy

The vibrational frequencies calculated after geometry optimization can be used to generate a theoretical IR spectrum. These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). The calculated wavenumbers are often systematically scaled to account for anharmonicity and limitations of the theoretical model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.^[10] These calculations provide theoretical spectra that can be directly

compared with experimental data for structural verification.[\[11\]](#)

Protocol for NMR Chemical Shift Calculation:

- Use the B3LYP/6-311G+(d,p) optimized geometry of **N,4-dimethylpyridin-3-amine**.
- Perform a GIAO NMR calculation at the same level of theory.
- Reference the calculated chemical shifts to a standard, such as Tetramethylsilane (TMS), which is also calculated at the same level of theory.

Nucleus	Predicted Chemical Shift (ppm)
¹ H NMR	
Aromatic CH	Calculated Value
Methyl (C4)	Calculated Value
Methyl (N)	Calculated Value
Amine NH	Calculated Value
¹³ C NMR	
Aromatic C	Calculated Value
Methyl (C4)	Calculated Value
Methyl (N)	Calculated Value

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions and generate a theoretical UV-Vis spectrum. This analysis helps in understanding the electronic structure and identifying the wavelengths of maximum absorption.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the

chemical reactivity of a molecule.[12]

- HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
- LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
- HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity.[13][14] A smaller gap suggests that the molecule is more reactive.

The energies of the HOMO, LUMO, and their gap for **N,N-dimethylpyridin-3-amine** can be readily obtained from the DFT calculations. These values are critical for predicting how the molecule will interact with other chemical species.

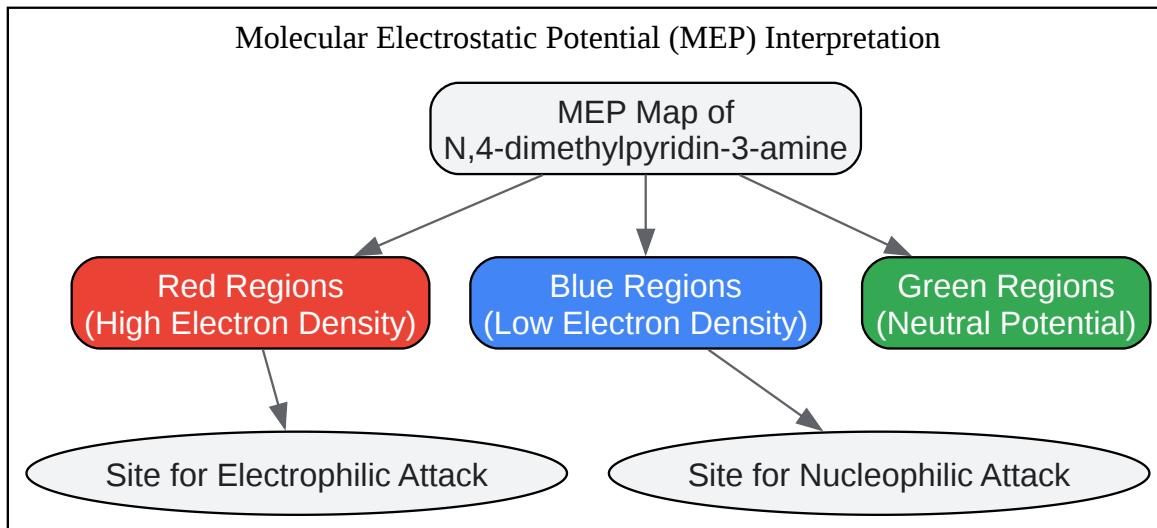
Parameter	Predicted Energy (eV)
E(HOMO)	Calculated Value
E(LUMO)	Calculated Value
ΔE (LUMO-HOMO)	Calculated Value

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[15][16] It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack.[17][18]

- Red Regions: Indicate areas of high electron density (negative potential), which are prone to electrophilic attack.
- Blue Regions: Indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.
- Green Regions: Represent areas of neutral potential.

For **N,4-dimethylpyridin-3-amine**, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring, indicating its Lewis basicity. The amine group would also influence the electrostatic potential distribution.



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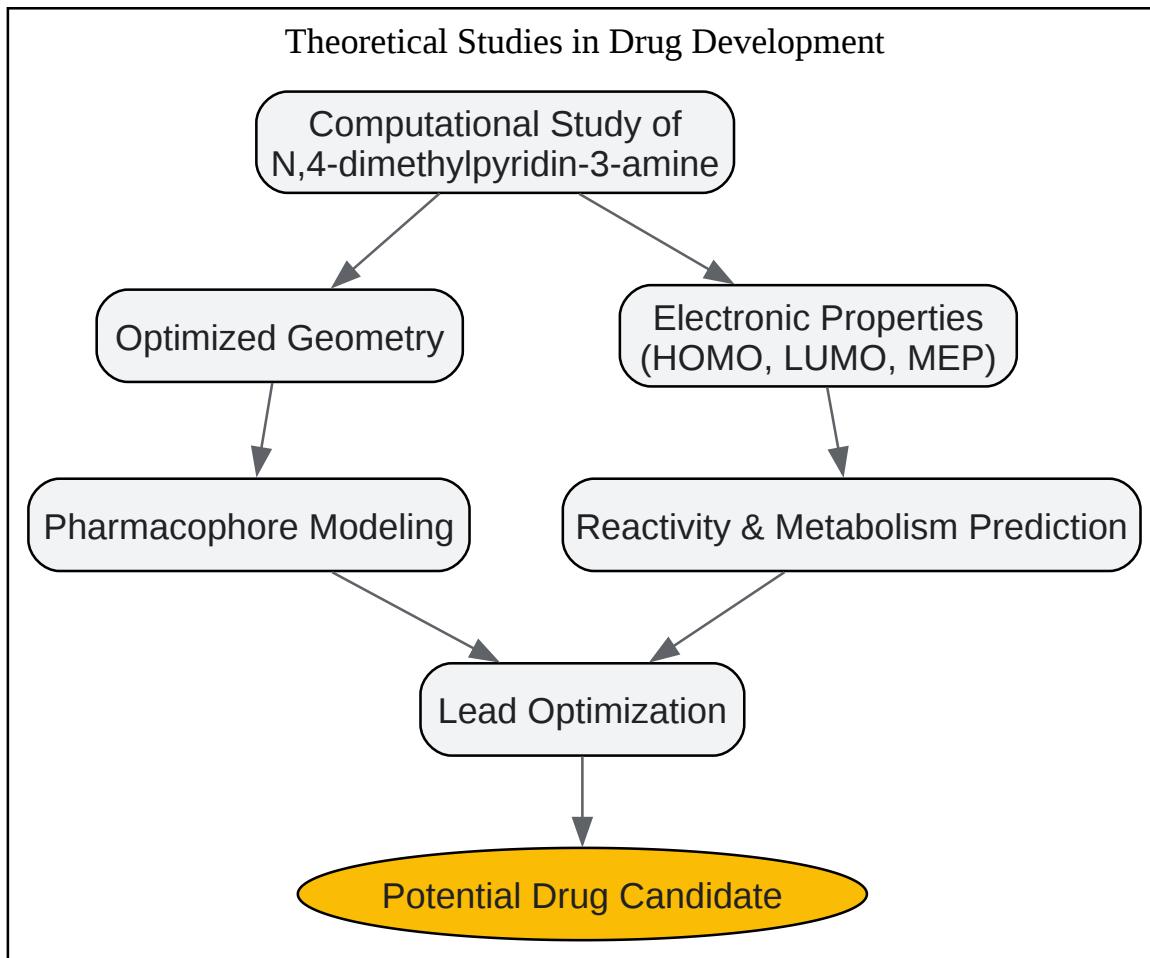
Caption: Interpretation of a Molecular Electrostatic Potential (MEP) map.

Potential Applications in Drug Development

The theoretical data generated for **N,4-dimethylpyridin-3-amine** can directly inform its potential applications in drug development.

- Pharmacophore Modeling: The optimized geometry and MEP map can be used to design pharmacophore models and understand how the molecule might interact with a biological target.
- Reactivity and Metabolism: The HOMO-LUMO energies and MEP can provide insights into the molecule's metabolic stability and potential sites of biotransformation.
- Lead Optimization: By computationally modifying the structure of **N,4-dimethylpyridin-3-amine** (e.g., adding or changing substituents) and recalculating its properties, researchers

can rationally design analogs with improved activity and pharmacokinetic profiles.



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